![molecular formula C17H16N2S B151310 2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole CAS No. 127868-60-4](/img/structure/B151310.png)
2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole
カタログ番号 B151310
CAS番号:
127868-60-4
分子量: 280.4 g/mol
InChIキー: XIBXHJZVEMYJKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the use of the Petasis reaction . This reaction occurs between an aldehyde, an amine, and a boronic acid . The reaction conditions are typically mild, making it a preferred method in many applications .Molecular Structure Analysis
The structural analysis of the molecule can be performed using various spectroscopic techniques such as FTIR, 1H, 13C NMR, and UV-Vis spectrometry . These techniques can provide information about the electronic and structural properties of the molecule, including bond lengths, dihedral and bond angles, HOMO and LUMO energies, and vibrational frequencies .Chemical Reactions Analysis
The chemical reactions involving this compound can be influenced by various factors. For instance, the stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be investigated using quantum chemical calculations. These calculations can provide information about thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths .将来の方向性
特性
IUPAC Name |
2-(4-pyrrolidin-1-ylphenyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-2-6-16-15(5-1)18-17(20-16)13-7-9-14(10-8-13)19-11-3-4-12-19/h1-2,5-10H,3-4,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBXHJZVEMYJKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576003 |
Source


|
| Record name | 2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole | |
CAS RN |
127868-60-4 |
Source


|
| Record name | 2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(Morpholino)phenylboronic acid
933052-52-9
2-Amino-6-chloro-3-methylquinoline
137110-42-0
Fluitoran
138230-25-8

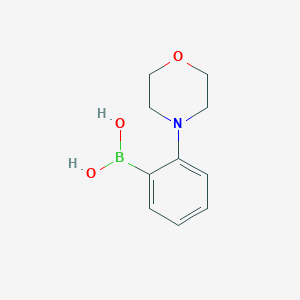
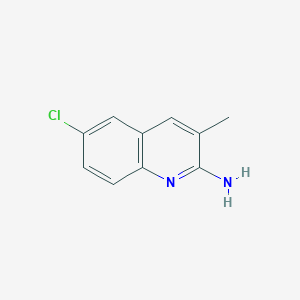

![7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B151238.png)

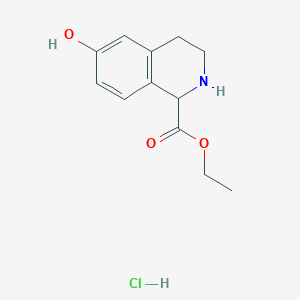
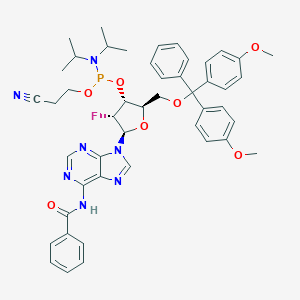
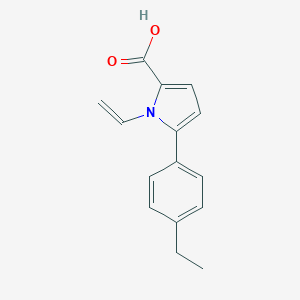

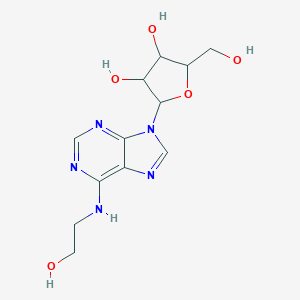

![methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B151254.png)

